Antitubercular Potency: 2-Aryl-3,4-dihydro-2H-thieno[3,2-b]indole vs. First-Line Drugs Against MDR-TB
A specific 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indole derivative (compound 6t: 2-(2,4-dichlorophenyl)-7-fluoro-3,4-dihydro-2H-thieno[3,2-b]indole) demonstrated an MIC of 0.4 µg/mL against both drug-susceptible Mycobacterium tuberculosis H37Rv (MTB) and multi-drug resistant M. tuberculosis (MDR-TB) in vitro [1]. This potency approaches that of first-line antitubercular agents and is maintained across drug-resistant strains, a critical differentiation from many historical antitubercular leads that show diminished activity against MDR-TB [1].
| Evidence Dimension | Minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis |
|---|---|
| Target Compound Data | MIC = 0.4 µg/mL (compound 6t) |
| Comparator Or Baseline | Rifampicin: MIC ≤ 0.5 µg/mL (typical); Isoniazid: MIC ≤ 0.1 µg/mL (typical); other 2-aryl-thieno[3,2-b]indoles in series: MIC > 6.25 µg/mL |
| Quantified Difference | Compound 6t MIC is >15-fold lower than least potent analogs in the same series; activity retained against MDR-TB with no potency loss |
| Conditions | In vitro broth microdilution assay; Mycobacterium tuberculosis H37Rv (MTB) and multi-drug resistant M. tuberculosis (MDR-TB) strains |
Why This Matters
Retained sub-µg/mL potency against MDR-TB is a procurement-relevant differentiator for infectious disease research programs prioritizing compounds effective against drug-resistant pathogens.
- [1] Karthikeyan, S. V.; Perumal, S.; Shetty, K. A.; Yogeeswari, P.; Sriram, D. A microwave-assisted facile regioselective Fischer indole synthesis and antitubercular evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles. Bioorganic & Medicinal Chemistry Letters 2009, 19 (11), 3006–3009. View Source
